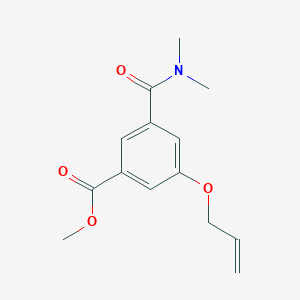
5-allyloxy-N,N-dimethylisophthalamic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-allyloxy-N,N-dimethylisophthalamic acid methyl ester is an organic compound that belongs to the class of isophthalamic acid derivatives This compound is characterized by the presence of an allyloxy group, a dimethylamino group, and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-allyloxy-N,N-dimethylisophthalamic acid methyl ester typically involves the esterification of 5-allyloxy-N,N-dimethylisophthalamic acid. The reaction is carried out using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
5-allyloxy-N,N-dimethylisophthalamic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for aldehyde formation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reducing the ester group.
Substitution: Nucleophiles such as alkyl halides or amines for substitution reactions.
Major Products Formed
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
5-allyloxy-N,N-dimethylisophthalamic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-allyloxy-N,N-dimethylisophthalamic acid methyl ester involves its interaction with specific molecular targets. The allyloxy group can participate in nucleophilic attacks, while the dimethylamino group can interact with various receptors or enzymes. The ester group can undergo hydrolysis to release the active acid form, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
5-allyloxy-N,N-dimethylisophthalamic acid: Lacks the methyl ester group but shares similar reactivity.
5-allyloxy-N,N-dimethylisophthalamic acid ethyl ester: Similar structure with an ethyl ester group instead of a methyl ester.
5-allyloxy-N,N-dimethylisophthalamic acid propyl ester: Contains a propyl ester group, offering different solubility and reactivity properties.
Uniqueness
5-allyloxy-N,N-dimethylisophthalamic acid methyl ester is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and potential applications in various fields. The presence of the methyl ester group provides distinct solubility and reactivity characteristics compared to its analogs.
Properties
Molecular Formula |
C14H17NO4 |
|---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
methyl 3-(dimethylcarbamoyl)-5-prop-2-enoxybenzoate |
InChI |
InChI=1S/C14H17NO4/c1-5-6-19-12-8-10(13(16)15(2)3)7-11(9-12)14(17)18-4/h5,7-9H,1,6H2,2-4H3 |
InChI Key |
CJIVEPNVKUTLAW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CC(=C1)OCC=C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















